Acetochlor esa

Toxicology Risk Assessment Drinking Water Regulation

Environmental laboratories monitoring groundwater under EPA UCMR frequently encounter co-elution of acetochlor ESA and alachlor ESA, which share identical empirical formulas and cannot be resolved by accurate-mass LC-MS without specialized chromatographic conditions. Procuring a certified acetochlor ESA reference standard eliminates this cross-identification risk. • Required discrete analyte under EPA Method 535 & UCMR 2 (Screening Survey List 2) • 3.1× higher groundwater detection frequency vs. acetochlor OA (81 vs. 26 of 175 sites) • 4-fold lower oral RfD (0.2 mg/kg-day) vs. alachlor ESA (0.8 mg/kg-day) - substitution compromises risk assessment • Certified reference material available as 100 µg/mL solution or neat analytical standard

Molecular Formula C14H21NO5S
Molecular Weight 315.39 g/mol
CAS No. 187022-11-3
Cat. No. B060570
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetochlor esa
CAS187022-11-3
Molecular FormulaC14H21NO5S
Molecular Weight315.39 g/mol
Structural Identifiers
SMILESCCC1=CC=CC(=C1N(COCC)C(=O)CS(=O)(=O)O)C
InChIInChI=1S/C14H21NO5S/c1-4-12-8-6-7-11(3)14(12)15(10-20-5-2)13(16)9-21(17,18)19/h6-8H,4-5,9-10H2,1-3H3,(H,17,18,19)
InChIKeyHXAIQOCRALNGKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Acetochlor ESA Overview


Acetochlor ESA (ethanesulfonic acid) is a major soil metabolite of the chloroacetanilide herbicide acetochlor, formed via microbial degradation and consistently detected in groundwater across U.S. agricultural regions at higher concentrations than its parent compound [1]. Unlike the parent herbicide, acetochlor ESA is highly polar and mobile, making it a critical target analyte for environmental monitoring programs under the U.S. EPA Unregulated Contaminant Monitoring Rule (UCMR) and the Drinking Water Contaminant Candidate List (CCL) [2].

Why Acetochlor ESA Cannot Be Substituted


Chloroacetanilide ESA and OA degradates share structural similarities but diverge markedly in toxicological potency, environmental mobility, and analytical behavior. Acetochlor ESA exhibits a 4-fold lower oral reference dose (RfD) than alachlor ESA, indicating greater mammalian toxicity [1]. It also penetrates soil to 3–7 times greater depth than its OA counterpart, driving different groundwater contamination profiles [2]. Furthermore, acetochlor ESA and alachlor ESA share identical empirical formulas and masses, rendering accurate-mass LC-MS insufficient for their resolution [3]. These quantitative differences preclude generic substitution in environmental monitoring, toxicological risk assessment, or regulatory compliance workflows.

Comparative Evidence for Acetochlor ESA


Oral Reference Dose Comparison

An independent expert panel convened under the Alliance for Risk Assessment derived oral RfDs for four chloroacetanilide degradates using body-weight decreases as the most sensitive treatment-related adverse effect. Acetochlor ESA received an RfD of 0.2 mg/kg-day, whereas alachlor ESA received an RfD of 0.8 mg/kg-day, using an identical composite uncertainty factor of 1000 for both compounds [1]. This 4-fold difference means that acetochlor ESA is considered more toxicologically potent on a per-dose basis, translating to lower allowable drinking-water concentrations under standard risk-assessment frameworks.

Toxicology Risk Assessment Drinking Water Regulation

Soil Mobility: ESA vs. OA Infiltration Depth

In a controlled infiltration study across two contrasting soils, acetochlor ESA consistently migrated to significantly greater depths than acetochlor OA. In a luvisol, ESA was detected at maximum depths of 60–70 cm, whereas OA reached only 10–20 cm [1]. In a calcisol, ESA was detected at 60–70 cm (the maximum sampling depth) versus 30–40 cm for OA. ESA was predominant over OA in the calcisol regardless of time or depth, while the ESA/OA ratio varied with both time and depth in the luvisol. Metabolites were detected as early as 7 days after acetochlor application, indicating rapid degradation and mobilization.

Environmental Fate Soil Science Groundwater Vulnerability

Groundwater Detection Frequency: ESA vs. OXA

The Acetochlor Registration Partnership (ARP) 7-year state groundwater monitoring program, covering 175 sites across seven Midwestern states, quantified detection frequencies for ESA and OXA degradates of three chloroacetanilide herbicides. Acetochlor ESA was detected at 81 sites, while acetochlor OXA was detected at only 26 sites — a 3.1-fold difference [1]. For comparison, alachlor ESA was detected at 76 sites and metolachlor ESA at 106 sites. In the Wisconsin groundwater survey (336 randomly selected private wells), acetochlor ESA was detected at a mean concentration of 0.15 ± 0.082 μg/L for positive detects, compared to 1.8 ± 0.60 μg/L for alachlor OA — a 12-fold difference in mean concentration [2].

Groundwater Monitoring Environmental Occurrence Regulatory Surveillance

Analytical Isomer Resolution

High-resolution time-of-flight mass spectrometry gave accurate masses of 314.1098 ± 0.0061 amu for acetochlor ESA and 314.1153 ± 0.0048 amu for alachlor ESA; these values overlap within measurement error because both compounds share the identical empirical formula C14H21NO5S [1]. Consequently, they cannot be distinguished by accurate mass and are not resolved on conventional reversed-phase LC columns [2]. EPA method development achieved chromatographic separation only by using a 5 mM ammonium acetate/methanol gradient with the analytical column heated to 65 °C [2]. Alternatively, positive-ion electrospray MS/MS fragmentation can produce structurally diagnostic product ions, though the unique fragment ions for these isomers are of low abundance, compromising sensitivity [1][2].

Analytical Chemistry LC-MS Method Development Isomer Resolution

Parent vs. Metabolite Toxicity Potency

The U.S. EPA IRIS database lists the chronic oral RfD for parent acetochlor as 2 × 10⁻² mg/kg-day (0.02 mg/kg-day), based on a NOAEL of 2 mg/kg-day and a composite uncertainty factor of 100 [1]. The expert panel-derived RfD for acetochlor ESA is 0.2 mg/kg-day [2]. This represents a 10-fold higher RfD for the metabolite, indicating that acetochlor ESA is approximately one order of magnitude less toxic than the parent herbicide on a chronic oral exposure basis. The EPA has concluded that acetochlor degradates are significantly less toxic than acetochlor and are unlikely to be carcinogenic [2].

Metabolite Toxicology Pesticide Regulation Drinking Water Safety

Application Scenarios for Acetochlor ESA


Groundwater Monitoring for Regulatory Compliance

National and state-level groundwater surveillance programs — including those under the U.S. EPA UCMR and the European Water Framework Directive — must include acetochlor ESA as a discrete analyte due to its 3.1-fold higher detection frequency versus acetochlor OXA in groundwater (81 vs. 26 sites across 175 monitoring locations) [1] and its listing with a French national groundwater threshold value of 0.9 µg/L [2]. Because acetochlor ESA and alachlor ESA share identical empirical formulas and cannot be resolved by accurate-mass LC-MS without specialized chromatographic conditions (65 °C column heating with 5 mM ammonium acetate/methanol gradient), laboratories must procure a certified acetochlor ESA reference standard to avoid cross-identification errors [3].

Human Health Risk Assessment & Drinking-Water Guidelines

The 4-fold difference in oral RfD between acetochlor ESA (0.2 mg/kg-day) and alachlor ESA (0.8 mg/kg-day) means that risk assessors who substitute alachlor ESA toxicity data would overestimate the acceptable exposure level by a factor of 4, potentially under-protecting populations [1]. The North Carolina IMAC derived a groundwater threshold of 500 µg/L using an RfD of 0.075 mg/kg-day (a more conservative value acknowledging database deficiencies), while the Minnesota Department of Health derived a health-based guidance of 500 µg/L based on thyroid hormone effects (increased free T4 and TSH) [2]. These compound-specific regulatory values demand procurement of analytically pure acetochlor ESA rather than surrogate metabolites.

Soil Leaching & Groundwater Vulnerability Studies

Acetochlor ESA's 3–7× greater soil infiltration depth compared to acetochlor OA (60–70 cm vs. 10–20 cm in luvisol; 60–70 cm vs. 30–40 cm in calcisol) makes it the more sensitive and conservative indicator for predicting aquifer contamination risk [1]. In leaching models and laboratory soil-column studies, the ESA/OA ratio also serves as a diagnostic signature of soil-specific degradation pathways: ESA predominates in calcisol regardless of time or depth, whereas the ESA/OA ratio varies temporally and spatially in luvisol [1]. Procurement of acetochlor ESA as an analytical standard is thus essential for calibrating quantitative fate-and-transport models.

Multi-Residue LC-MS/MS Method Development

EPA method development has demonstrated that acetochlor ESA and alachlor ESA co-elute on conventional C18 SPE and LC columns and produce indistinguishable pseudomolecular ions in negative-ion electrospray mode [1][2]. Validated multi-residue methods (e.g., the GLP-validated SPE-LC/ESI-MS/MS method by Yokley et al. achieving 0.10 ppb LOQ and 95–105% recovery) require individual ESA and OA reference standards for each parent herbicide to establish retention times, precursor/product ion transitions, and recovery correction factors [3]. Generic substitution of one ESA standard for another in method calibration will produce systematically inaccurate quantification for the non-matched analyte.

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